Apoptolidin

Overview

Description

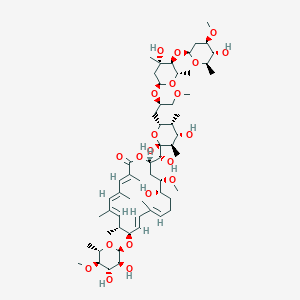

Apoptolidin A is a 20-membered macrolactone polyketide produced by the actinomycete Nocardiopsis sp. . It exhibits exceptional selectivity in inducing apoptosis in oncogenically transformed cells, such as E1A-transformed rat glia cells, while sparing non-transformed counterparts . Its structure comprises a macrolactone core with two glycosylated moieties: a monoglycosyl group at C9 and a disaccharide at C27 . This compound A inhibits mitochondrial F₀F₁-ATPase, disrupting cellular energy production and triggering intrinsic apoptosis . Its labile nature, however, leads to isomerization under physiological conditions, complicating pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apoptolidin involves complex polyketide biosynthesis pathways. The natural production of this compound is achieved through fermentation processes using Nocardiopsis bacteria. The biosynthetic gene cluster responsible for this compound production has been identified, allowing for genetic manipulation to enhance yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize yield. Downstream processing includes extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Apoptolidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form derivatives with altered biological activity.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its efficacy.

Substitution: Substitution reactions can introduce new functional groups, enhancing its selectivity or potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are studied for their potential to improve therapeutic outcomes .

Scientific Research Applications

Cancer Treatment

Apoptolidin has shown promise in treating different types of cancers through various mechanisms:

- Leukemia : In vivo studies have demonstrated that ammocidin A (an analog of this compound) can suppress leukemia progression with minimal toxicity .

- Colorectal Cancer (CRC) : Recent findings suggest that this compound A can inhibit invasion and migration in CRC cells by upregulating NDRG1 expression and suppressing epithelial-mesenchymal transition (EMT), indicating its potential as an anti-metastatic agent .

Antimicrobial Properties

Beyond its anticancer applications, this compound is being investigated for its antimicrobial properties. Preliminary studies suggest that it may serve as an effective agent against certain bacterial strains, contributing to the development of new antimicrobial therapies .

Cytotoxicity Studies

A comprehensive evaluation of apoptolidins A-D revealed their selective cytotoxic effects against multiple cancer cell lines. For instance, this compound A demonstrated an IC50 value of 32 nM against H292 cells, significantly lower than that of other tested compounds .

Structure-Activity Relationship (SAR)

Research into the SAR of apoptolidins has highlighted the importance of specific structural components in their bioactivity. Modifications to the sugar moieties have been shown to impact cytotoxicity levels, emphasizing the need for careful design in developing analogs for therapeutic use .

Data Summary

| Compound | IC50 (nM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound A | 32 | Lung Carcinoma | Inhibition of ATP synthase |

| This compound B | 7 | Various Cancer Lines | Selective cytotoxicity |

| Ammocidin A | Not specified | Leukemia | Suppression of leukemia progression |

| This compound C | 24 | Various Cancer Lines | Selective cytotoxicity |

| This compound D | 110 | Various Cancer Lines | Selective cytotoxicity |

Mechanism of Action

Apoptolidin exerts its effects by inhibiting the mitochondrial F1FO ATPase, a crucial enzyme in cellular energy production. This inhibition leads to a decrease in ATP levels, triggering apoptosis in transformed cells. The selectivity of this compound is attributed to its ability to induce apoptosis in cells with specific oncogenic transformations, such as those with adenovirus type 12 oncogenes .

Comparison with Similar Compounds

Apoptolidin B and C

Structural Differences :

- This compound B (2) : Lacks one oxygen mass equivalent compared to this compound A, with deoxygenation at C16 .

- This compound C (3) : Lacks two oxygen equivalents, with modifications at C16 and C20 . Both retain the hemi-ketal ring and glycosylation pattern of this compound A.

Bioactivity :

| Compound | GI₅₀ (μM) in H292 Cells | Stability (t₁/₂) | F₀F₁-ATPase Inhibition (IC₅₀) |

|---|---|---|---|

| This compound A | 0.032 ± 0.003 | ~20 hours | 0.7 μM |

| This compound B | 0.007 ± 0.004 | ~10 hours | Not reported |

| This compound C | 0.024 ± 0.005 | Stable | Not reported |

This compound B demonstrates superior cytotoxicity, likely due to enhanced membrane permeability from reduced polarity . This compound C’s stability suggests resistance to isomerization, but its lower potency may stem from altered side-chain conformation .

Isothis compound

Structural Differences :

A ring-expanded isomer of this compound A formed via intramolecular transesterification (C19 to C20), resulting in a 22-membered macrolactone .

Bioactivity :

| Parameter | This compound A | Isothis compound |

|---|---|---|

| F₀F₁-ATPase IC₅₀ | 0.7 μM | 17 μM |

| Cytotoxicity | EC₅₀ <50 nM | >10-fold loss |

Isothis compound’s reduced activity highlights the critical role of macrolactone ring size in target binding . Its rapid formation under cell assay conditions (~10–20 hours) complicates data interpretation for this compound A .

This compound G

Structural Differences :

A C2-C3 double bond geometric isomer of this compound A, generated via light-induced isomerization .

Bioactivity :

| Parameter | This compound A | This compound G |

|---|---|---|

| EC₅₀ (H292) | <50 nM | 150 nM |

This compound H

Structural Differences :

A C27-deglycosylated analog of this compound A, lacking the disaccharide moiety .

Bioactivity :

| Parameter | This compound A | This compound H |

|---|---|---|

| EC₅₀ (H292) | <50 nM | Sub-μM |

In contrast, the aglycone (apoptolidinone) is non-cytotoxic (>10 μM), underscoring the necessity of glycosylation for bioactivity .

This compound D

Structural Differences: Demethylated at C12 compared to this compound A . Limited data exist, but its isolation via precursor-directed biosynthesis suggests structural plasticity in the this compound family .

Biological Activity

Apoptolidin, a member of the glycomacrolide family, has garnered attention for its selective cytotoxicity against various cancer cell lines. This article delves into the biological activity of this compound A, highlighting its mechanisms of action, effects on different cancer types, and significant findings from recent studies.

This compound A exerts its effects primarily through the inhibition of mitochondrial ATP synthase, a vital component in oxidative phosphorylation. This inhibition leads to altered cellular metabolism and induction of apoptosis in cancer cells. The following key mechanisms have been identified:

- Selective Cytotoxicity : this compound A demonstrates remarkable selectivity for oncogene-transformed cells, making it one of the top cytotoxic agents in the NCI-60 screening program, where it ranked among the top 0.1% for cell line selectivity .

- Induction of Apoptosis : Studies have shown that this compound A induces apoptosis via the mitochondrial pathway, characterized by morphological changes in cells and DNA fragmentation .

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs), particularly cyclin D1 and CDK4/6 .

Effects on Cancer Cell Lines

This compound A has been tested across various cancer types, showing significant antiproliferative and antimetastatic properties. Below is a summary of its effects on selected cancer cell lines:

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Colorectal Cancer | RKO | <10 | Induces G0/G1 arrest; upregulates NDRG1 |

| Colorectal Cancer | HCT116 | <10 | Inhibits colony formation; enhances E-cadherin |

| Leukemia | MV-4-11 | <0.5 | Targets ATP synthase; induces apoptosis |

| Lung Adenocarcinoma | A549 | >10 | Minimal uptake; less sensitive to this compound |

| Glioblastoma | U87 | <5 | Induces autophagy; activates AMPK pathway |

Case Studies and Research Findings

-

Colorectal Cancer Study :

In a study focusing on colorectal cancer (CRC), this compound A was shown to significantly inhibit cell proliferation and migration by modulating epithelial-mesenchymal transition (EMT) markers. The compound upregulated E-cadherin while downregulating N-cadherin and vimentin, suggesting potential as a therapeutic agent for CRC metastasis . -

Leukemia Model :

Research involving acute myeloid leukemia demonstrated that this compound A could suppress leukemia progression in vivo with minimal toxicity. Its mechanism was linked to the inhibition of ATP synthase, confirming its role as an effective treatment option for OXPHOS-dependent cancers . -

Metabolic Shift in Tumor Cells :

Another significant finding indicated that treatment with this compound A caused a shift in cellular metabolism characterized by increased phosphorylation of AMP-activated protein kinase (AMPK), leading to autophagy. This was particularly evident in sensitive glioblastoma cell lines .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of apoptolidin-induced apoptosis, and how does it selectively target transformed cells?

this compound selectively induces apoptosis in E1A-transformed rat glia cells by inhibiting mitochondrial F0F1-ATPase, a critical enzyme in ATP synthesis . Methodologically, researchers can validate this mechanism using ATPase activity assays (e.g., spectrophotometric quantification of phosphate release) and compare cytotoxicity in transformed vs. non-transformed cell lines (e.g., via MTT assays under controlled glucose concentrations ). Selectivity studies should include flow cytometry to measure apoptosis markers (e.g., Annexin V/PI staining) in paired cell models.

Q. How is this compound structurally characterized, and what techniques are critical for confirming its stereochemistry?

this compound’s macrocyclic polyketide structure, including 12 stereocenters, is confirmed via NMR (e.g., NOESY for spatial proximity analysis), X-ray crystallography, and enantioselective synthesis . For synthetic validation, researchers should employ stereospecific reactions such as Shiina macrolactonization and Grubbs cross-metathesis, with intermediates analyzed via chiral HPLC or Mosher ester derivatization .

Advanced Research Questions

Q. What are the key challenges in the total synthesis of this compound, and how can stereochemical fidelity be maintained during macrocycle assembly?

The synthesis involves stereoselective glycosylation at C9 and C27, requiring orthogonal protecting groups (e.g., triethylsilyl ethers) and catalysts (e.g., triflic acid for glycosidic bond formation) . Critical steps include Yamaguchi macrolactonization (optimized at 0.1 M concentration for ring closure) and cross-metathesis using Grubbs catalysts to install the C10–C13 diene (>95% E-selectivity via H NMR monitoring) . Researchers must rigorously control reaction temperatures (e.g., 90°C for alkene oxidations) and employ kinetic resolution to avoid epimerization.

Q. How do structural modifications (e.g., isomerization or glycosylation) impact this compound’s bioactivity?

Isomerization to isothis compound reduces F0F1-ATPase inhibition by 10-fold, likely due to altered macrocycle conformation . To assess modifications, researchers can use time-course HPLC to monitor isomerization kinetics in solution (e.g., DMSO at 25°C) and correlate with IC shifts in ATPase inhibition assays . Glycosylation at C9 is essential for cytotoxicity; truncation studies (e.g., enzymatic deglycosylation followed by cytotoxicity profiling in H292 cells) can elucidate sugar moiety contributions .

Q. How can conflicting data on this compound’s cytotoxicity across studies be reconciled?

Discrepancies often arise from variations in cell culture conditions (e.g., glucose concentration affecting glycolytic ATP production) or this compound isomerization during assays . To mitigate this:

- Standardize cell media (e.g., RPMI-1640 with 2 mM glucose) .

- Use authenticated this compound samples (e.g., via comparison with Wender’s authentic samples ).

- Include isothis compound controls in cytotoxicity assays to rule out degradation artifacts .

Q. What experimental models best recapitulate this compound’s in vivo activity, and how can pharmacokinetic limitations be addressed?

In vitro models (e.g., E1A-transformed rat glia cells) are ideal for mechanistic studies, while xenograft models (e.g., H292 lung carcinoma implants in nude mice) assess in vivo efficacy . To address poor solubility, researchers can formulate this compound in DMSO-based vehicles (≤1 mg/mL) and monitor plasma stability via LC-MS . Pharmacokinetic profiling should include tissue distribution studies using radiolabeled analogs (e.g., H-apoptolidin).

Q. Methodological Guidance

Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic window?

- Use a 10-point logarithmic dilution series (e.g., 0.1–100 µM) in triplicate.

- Include BCL-2 overexpression models to assess apoptosis resistance, as BCL-2 inhibits this compound’s activity .

- Normalize viability data to untreated controls and calculate EC values via nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .

Q. What strategies optimize the stability of this compound in solution for long-term studies?

- Store this compound as lyophilized powder at -80°C; reconstitute in anhydrous DMSO (<0.1% HO) to prevent hydrolysis .

- Avoid repeated freeze-thaw cycles; aliquot working solutions and use within 24 hours.

- Monitor stability via UPLC-UV at 254 nm (retention time shifts indicate degradation) .

Q. Data Presentation & Reproducibility

Q. How should researchers report synthetic yields and stereochemical outcomes in this compound analogs?

- Provide detailed reaction conditions (solvent, temperature, catalyst loading) and purification methods (e.g., silica gel chromatography gradients) .

- Report enantiomeric excess (ee) via chiral HPLC (e.g., Daicel CHIRALPAK columns) and H NMR coupling constants for diastereomer discrimination .

Q. What supplementary data are critical for validating this compound’s mechanism in peer-reviewed studies?

- Include raw flow cytometry data (FCS files) for apoptosis assays.

- Deposit NMR spectra (Bruker format) and X-ray crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

- Document F0F1-ATPase inhibition curves with error bars representing SEM from ≥3 independent experiments .

Properties

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILMROCKORZEMQ-AIUMZUNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194874-06-1 | |

| Record name | Apoptolidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APOPTOLIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.